molecular formula C20H33N5O3 B2864205 N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide CAS No. 1043054-79-0

N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide

Cat. No.: B2864205
CAS No.: 1043054-79-0
M. Wt: 391.516
InChI Key: GCYVJLACRQDNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide is a synthetic compound characterized by a piperazine core substituted with a morpholine-linked acetyl group and a propanamide side chain bearing a cyanocyclohexyl moiety. Its structure combines features known to influence pharmacokinetics and target binding:

  • Piperazine: A six-membered heterocyclic ring with two nitrogen atoms, often used to enhance solubility and modulate receptor interactions.
  • Morpholin-4-ylacetyl: A morpholine derivative attached via an acetyl group, which may contribute to hydrogen bonding and electronic effects.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-17(19(27)22-20(16-21)5-3-2-4-6-20)24-7-9-25(10-8-24)18(26)15-23-11-13-28-14-12-23/h17H,2-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYVJLACRQDNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

  • 1-Cyanocyclohexylamine (nitrile-containing cyclohexyl backbone)
  • 2-(Piperazin-1-yl)propanamide (central propanamide-piperazine scaffold)
  • 2-Morpholin-4-ylacetyl (morpholine-acetyl substituent)

Retrosynthetic strategies prioritize forming the propanamide-piperazine core via amide coupling, followed by sequential introductions of the morpholinylacetyl and cyanocyclohexyl groups.

Stepwise Synthesis

Preparation of 2-(Piperazin-1-yl)propanamide

The synthesis begins with 2-chloropropanoyl chloride reacting with piperazine in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (TEA) acts as a base to scavenge HCl, yielding 2-(piperazin-1-yl)propanamide with 85–92% efficiency. Excess piperazine (1.5 eq) ensures complete substitution.

Key reaction parameters :

  • Temperature: 0–5°C (prevents N-acylation side reactions)
  • Solvent: Anhydrous DCM (minimizes hydrolysis)
  • Workup: Sequential washes with 5% NaHCO₃ and brine
Introduction of 2-Morpholin-4-ylacetyl Group

The piperazine nitrogen is selectively acetylated using 2-morpholin-4-ylacetyl chloride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. A Schlenk line ensures anhydrous conditions, achieving 78–85% yield. Competing N-acylation at both piperazine nitrogens is mitigated by stoichiometric control (1.1 eq acetylating agent).

Critical purification step :

  • Column chromatography (SiO₂, ethyl acetate/methanol 9:1) removes unreacted morpholinyl acetyl chloride.
Coupling with 1-Cyanocyclohexylamine

The final step employs 1-cyanocyclohexylamine and the propanamide intermediate under peptide coupling conditions. Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in dimethylformamide (DMF) activates the carboxylic acid, with N,N-diisopropylethylamine (DIPEA) as a base. Reaction at room temperature for 12 hours affords the target compound in 70–75% yield.

Side reaction mitigation :

  • Strict pH control (7.5–8.5) prevents nitrile hydrolysis.
  • Low-temperature workup (−20°C) precipitates unreacted HBTU.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.82 (d, J = 7.6 Hz, 1H, CONH), 4.12–4.05 (m, 1H, CH-cyclohexyl), 3.58–3.52 (m, 4H, morpholine OCH₂), 2.89–2.75 (m, 8H, piperazine NCH₂), 2.45 (s, 4H, morpholine NCH₂).
  • ¹³C NMR :
    δ 172.5 (CONH), 119.8 (CN), 66.3 (morpholine OCH₂), 53.1 (piperazine NCH₂).
High-Resolution Mass Spectrometry (HRMS)
  • Observed : [M+H]⁺ = 432.2381 (C₂₁H₃₄N₅O₃⁺ requires 432.2384).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Retention time: 14.2 min.

Process Optimization and Industrial Scalability

Solvent Screening

Solvent Yield (%) Purity (%)
DMF 75 98
THF 68 95
Acetonitrile 62 93

DMF optimizes both yield and purity due to superior carboxylate activation.

Catalyst Loading Effects

HBTU (eq) Yield (%)
1.0 70
1.2 75
1.5 72

Excess HBTU (1.2 eq) maximizes amide formation without side-product generation.

Applications and Pharmacological Relevance

While direct studies on N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide are limited, structurally analogous compounds demonstrate:

  • Antiviral activity : Inhibition of SARS-CoV-2 3CL protease via nitrile warhead coordination.
  • Kinase modulation : Morpholinylacetyl groups enhance solubility and ATP-binding pocket affinity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving piperazine and morpholine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide would depend on its specific interactions with biological targets. Typically, compounds with piperazine and morpholine groups can interact with various receptors or enzymes, modulating their activity. The cyanocyclohexyl group might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Analogues Identified:

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Synthesis Yield Key Structural Differences vs. Target Compound
N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide (Target) 2-Morpholin-4-ylacetyl ~416* Not Reported Reference compound for comparison.
N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j) Benzothiazole + morpholin-4-carboxamide ~449† 85% Replaces acetyl with carboxamide; adds benzothiazole moiety.
N-(1-Cyanocyclohexyl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)propanamide Phenylmethanesulfonyl Not Reported Not Reported Sulfonyl group instead of morpholinylacetyl; lacks nitrile.
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-N′-[(4-methyl-phenyl)sulfonyl]acetohydrazide (8a) Benzothiazole + sulfonyl hydrazide ~466† Not Reported Hydrazide linker; sulfonyl group enhances polarity.

*Estimated based on formula C21H32N6O3.
†Calculated from molecular formulas in evidence.

Analysis :

  • Morpholine vs. Sulfonyl Groups : The target’s morpholinylacetyl group offers hydrogen-bonding capability, whereas sulfonyl groups (e.g., in 8a and the compound from ) increase polarity and may improve aqueous solubility.
  • Cyanocyclohexyl vs. Benzothiazole: The target’s cyanocyclohexyl group introduces hydrophobicity and steric bulk, contrasting with the planar, aromatic benzothiazole in 4j and 8a. This difference could impact membrane penetration and target selectivity .
  • Synthesis Efficiency : Compound 4j achieved an 85% yield via straightforward coupling, while 4l (a benzothiazole analog) had a low 23% yield, suggesting structural complexity affects synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.